Cas no 207974-09-2 (2-Fluoro-5-(trifluoromethyl)benzyl Alcohol)

2-Fluoro-5-(trifluoromethyl)benzyl Alcohol Chemical and Physical Properties
Names and Identifiers
-
- (2-Fluoro-5-(trifluoromethyl)phenyl)methanol
- 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
- [2-fluoro-5-(trifluoromethyl)phenyl]methanol
- (2-Fluoro-5-trifluoromethylphenyl)methanol
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol, AldrichCPR
- CS-W015748
- EN300-1933569
- SCHEMBL1167122
- MFCD00061167
- CK2480
- DTXSID10343394
- PS-8306
- 207974-09-2
- J-509435
- 2-fluoro-5-trifluoromethylbenzyl alcohol
- FT-0612351
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol #
- 2-Fluoro-5-Trifluoromethy Benzylalcohol
- A814910
- AKOS005255569
- AMY8701
- benzenemethanol, 2-fluoro-5-(trifluoromethyl)-
- SY061729
- DB-045379
- 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol
-
- MDL: MFCD00061167
- Inchi: InChI=1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
- InChI Key: LFWIVOZRZSAKAL-UHFFFAOYSA-N
- SMILES: C1=C(C=C(CO)C(=C1)F)C(F)(F)F
Computed Properties
- Exact Mass: 194.03500
- Monoisotopic Mass: 194.035478
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: liquid
- Density: 1.377
- Boiling Point: 188 ºC
- Flash Point: 67 ºC
- Refractive Index: 1.4475
- PSA: 20.23000
- LogP: 2.33680
- Solubility: Not determined
2-Fluoro-5-(trifluoromethyl)benzyl Alcohol Security Information
2-Fluoro-5-(trifluoromethyl)benzyl Alcohol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Fluoro-5-(trifluoromethyl)benzyl Alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F83260-5g |
(2-Fluoro-5-(trifluoromethyl)phenyl)methanol |
207974-09-2 | 80% | 5g |
¥113.0 | 2023-09-07 | |
Alichem | A014002001-1g |
2-Fluoro-5-(trifluoromethyl)benzyl alcohol |
207974-09-2 | 97% | 1g |
$1504.90 | 2023-09-02 | |
Ambeed | A210170-5g |
(2-Fluoro-5-(trifluoromethyl)phenyl)methanol |
207974-09-2 | 80% | 5g |
$29.0 | 2025-02-21 | |
eNovation Chemicals LLC | D747155-25g |
Benzenemethanol, 2-fluoro-5-(trifluoromethyl)- |
207974-09-2 | 80% | 25g |
$125 | 2024-06-07 | |
TRC | F401448-50mg |
2-Fluoro-5-(trifluoromethyl)benzyl Alcohol |
207974-09-2 | 50mg |
$ 65.00 | 2022-06-02 | ||
Alichem | A014002001-500mg |
2-Fluoro-5-(trifluoromethyl)benzyl alcohol |
207974-09-2 | 97% | 500mg |
$790.55 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002628-1g |
2-Fluoro-5-(trifluoromethyl)benzyl Alcohol |
207974-09-2 | 97% | 1g |
324.0CNY | 2021-07-05 | |
Enamine | EN300-1933569-0.1g |
[2-fluoro-5-(trifluoromethyl)phenyl]methanol |
207974-09-2 | 0.1g |
$87.0 | 2023-09-17 | ||
Enamine | EN300-1933569-0.5g |
[2-fluoro-5-(trifluoromethyl)phenyl]methanol |
207974-09-2 | 0.5g |
$95.0 | 2023-09-17 | ||
Enamine | EN300-1933569-10.0g |
[2-fluoro-5-(trifluoromethyl)phenyl]methanol |
207974-09-2 | 10g |
$3131.0 | 2023-06-02 |
2-Fluoro-5-(trifluoromethyl)benzyl Alcohol Related Literature
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 2-Fluoro-5-(trifluoromethyl)benzyl Alcohol
2-Fluoro-5-(Trifluoromethyl)benzyl Alcohol (CAS No. 207974-09-2): A Comprehensive Overview
2-Fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 207974-09-2) is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development, polymer synthesis, and advanced materials research. In this article, we delve into the structural properties, synthesis methods, and recent advancements in the utilization of 2-fluoro-5-(trifluoromethyl)benzyl alcohol.
The molecular structure of 2-fluoro-5-(trifluoromethyl)benzyl alcohol consists of a benzene ring substituted with a fluoro group at the 2-position and a trifluoromethyl group at the 5-position. The hydroxymethyl group (-CH₂OH) attached to the benzene ring introduces hydrophilic properties, making this compound suitable for applications requiring both hydrophobic and hydrophilic interactions. The presence of fluorine atoms in the molecule enhances its stability and reactivity, which are critical factors in various chemical reactions.
Recent studies have explored the synthesis of 2-fluoro-5-(trifluoromethyl)benzyl alcohol through innovative methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which have proven to be highly efficient in constructing complex aromatic systems. Researchers have also investigated the application of green chemistry principles to minimize environmental impact during the synthesis process. For instance, solvent-free conditions and recyclable catalysts have been employed to achieve higher yields while reducing waste.
The applications of 2-fluoro-5-(trifluoromethyl)benzyl alcohol span across multiple domains. In pharmaceuticals, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various diseases. Its ability to participate in nucleophilic substitution and condensation reactions makes it a valuable building block in drug discovery programs. Recent findings highlight its role in developing anti-cancer agents, where its fluorinated structure contributes to enhanced bioavailability and selectivity.
In materials science, 2-fluoro-5-(trifluoromethyl)benzyl alcohol has been utilized as a precursor for advanced polymers and coatings. Its hydroxymethyl group enables easy functionalization, allowing for the creation of materials with tailored properties such as improved adhesion, thermal stability, and mechanical strength. Researchers have also explored its potential in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for smart technologies.
The environmental impact of 2-fluoro-5-(trifluoromethyl)benzyl alcohol has been a subject of recent investigations. Studies focus on understanding its biodegradation pathways and toxicity profiles to ensure sustainable use in industrial applications. Efforts are being made to develop eco-friendly alternatives and optimize production processes to reduce ecological footprint.
In conclusion, 2-fluoro-5-(trifluoromethyl)benzyl alcohol (CAS No. 207974-09-2) stands out as a multifaceted compound with promising potential across diverse industries. Its unique structure, coupled with advancements in synthesis techniques and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.
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